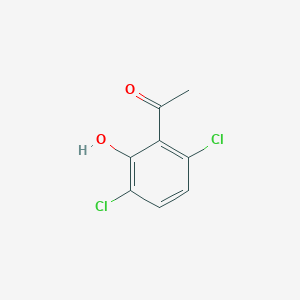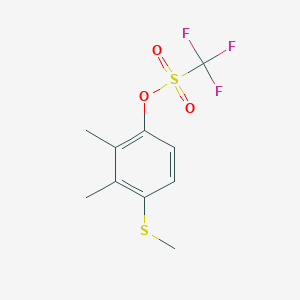
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is an organic compound with a complex structure It is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which is further substituted with methyl and methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate typically involves the introduction of the trifluoromethanesulfonate group to a pre-formed phenyl ring. One common method is the reaction of 2,3-dimethyl-4-(methylsulfanyl)phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonic anhydride.
化学反応の分析
Types of Reactions
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide under appropriate conditions.
Reduction: The phenyl ring and its substituents can undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted phenyl derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.
Oxidation: The major products are the corresponding sulfoxides or sulfones.
Reduction: The major products are the reduced forms of the phenyl ring and its substituents.
科学的研究の応用
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nucleophilic substitution reactions.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups.
作用機序
The mechanism of action of 2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate involves its reactivity towards nucleophiles. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The methylsulfanyl group can also participate in redox reactions, adding to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing/reducing agent used.
類似化合物との比較
Similar Compounds
2,3-Dimethyl-4-(methylsulfanyl)phenol: This compound is similar in structure but lacks the trifluoromethanesulfonate group.
2,3-Dimethyl-4-(methylsulfanyl)phenyl sulfonate: Similar but with a sulfonate group instead of a trifluoromethanesulfonate group.
2,3-Dimethyl-4-(methylsulfanyl)phenyl methanesulfonate: Similar but with a methanesulfonate group.
Uniqueness
The presence of the trifluoromethanesulfonate group in 2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate makes it particularly reactive towards nucleophiles, distinguishing it from similar compounds. This unique reactivity is valuable in synthetic chemistry and various applications where specific functional group transformations are required.
特性
CAS番号 |
57728-79-7 |
|---|---|
分子式 |
C10H11F3O3S2 |
分子量 |
300.3 g/mol |
IUPAC名 |
(2,3-dimethyl-4-methylsulfanylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S2/c1-6-7(2)9(17-3)5-4-8(6)16-18(14,15)10(11,12)13/h4-5H,1-3H3 |
InChIキー |
UICARZVJEYHZNG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C)SC)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
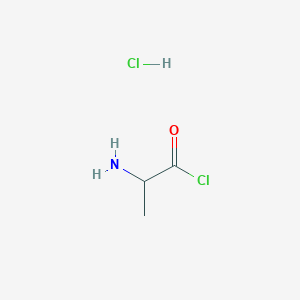
![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
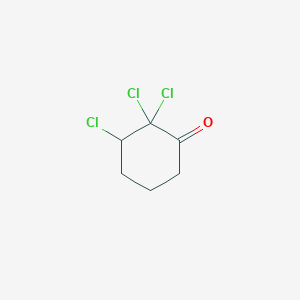

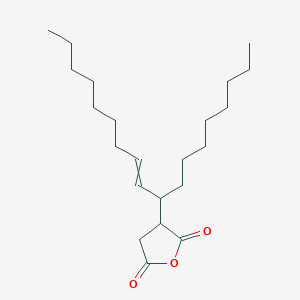
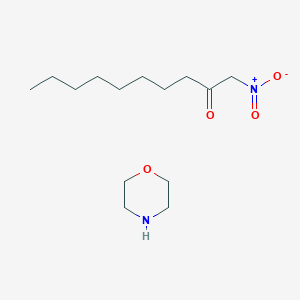
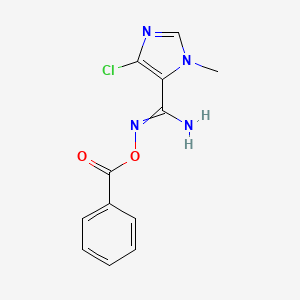
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
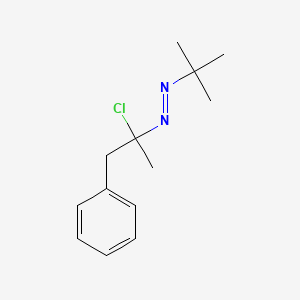

![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
